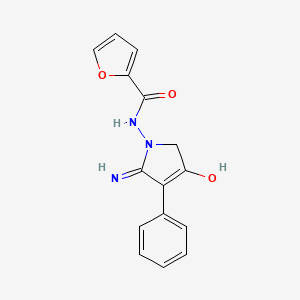

Furan-2-carboxylic acid (5-amino-3-oxo-4-phenyl-2,3-dihydro-pyrrol-1-yl)-amide

Description

Furan-2-carboxylic acid (5-amino-3-oxo-4-phenyl-2,3-dihydro-pyrrol-1-yl)-amide is a heterocyclic amide derivative combining a furan ring with a substituted pyrrolidinone moiety. This compound is structurally characterized by a furan-2-carboxamide group linked to a 5-amino-3-oxo-4-phenyl-2,3-dihydro-pyrrole scaffold. Its synthesis typically involves coupling reactions between activated furan-2-carboxylic acid derivatives and amino-substituted pyrrolidinones under anhydrous conditions .

Properties

Molecular Formula |

C15H13N3O3 |

|---|---|

Molecular Weight |

283.28 g/mol |

IUPAC Name |

N-(3-hydroxy-5-imino-4-phenyl-2H-pyrrol-1-yl)furan-2-carboxamide |

InChI |

InChI=1S/C15H13N3O3/c16-14-13(10-5-2-1-3-6-10)11(19)9-18(14)17-15(20)12-7-4-8-21-12/h1-8,16,19H,9H2,(H,17,20) |

InChI Key |

ZRFNLVPSLLRJLR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(C(=N)N1NC(=O)C2=CC=CO2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-carboxylic acid (5-amino-3-oxo-4-phenyl-2,3-dihydro-pyrrol-1-yl)-amide generally follows a multi-step approach:

Pyrrole Ring Formation: The pyrrole moiety is commonly synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions. This method efficiently constructs the 2,3-dihydro-pyrrol-1-yl core with the desired substituents.

Furan Ring Formation: The furan ring is typically prepared through the Feist-Benary synthesis, where α-haloketones react with β-dicarbonyl compounds in the presence of a base. This reaction forms the furan-2-carboxylic acid scaffold essential for the final compound.

Amide Coupling: The final step couples the pyrrole and furan rings via an amide bond formation. This is often achieved by activating the carboxylic acid group of furan-2-carboxylic acid using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like triethylamine. Alternative coupling methods include the use of S-(2-pyridyl) thioesters and other modern amide bond-forming protocols that enhance yield and purity.

Industrial Production Considerations

For large-scale synthesis, the above routes are optimized by:

Employing continuous flow reactors to improve reaction control and scalability.

Utilizing automated synthesis platforms and high-throughput screening to maximize yield and minimize impurities.

Implementing greener solvents and milder reaction conditions to enhance sustainability.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Pyrrole ring formation | Paal-Knorr synthesis | 1,4-dicarbonyl compound + NH3 or primary amine, acidic medium | Efficient cyclization to pyrrole core |

| Furan ring formation | Feist-Benary synthesis | α-haloketone + β-dicarbonyl compound, base (e.g., K2CO3) | Forms furan-2-carboxylic acid scaffold |

| Amide bond formation | Coupling reaction | EDCI + triethylamine or S-(2-pyridyl) thioester method | High yield amide bond formation |

Microwave-assisted synthesis has been reported to accelerate amide bond formation, providing high yields under mild conditions.

Use of coupling reagents such as DMT/NMM/TsO (4,6-dimethoxy-1,3,5-triazin-2-yl)-N-methylmorpholinium salts) enhances amide bond formation efficiency.

Purification typically involves silica gel chromatography, with yields reported up to 85% for key intermediates.

Types of Reactions Involved

Oxidation: Targeting the amino group to form nitroso or nitro derivatives using oxidants like potassium permanganate or chromium trioxide.

Reduction: Carbonyl groups can be reduced to alcohols or amines using lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution on the furan ring using halogenating agents such as N-bromosuccinimide (NBS).

Major Products and By-products

| Reaction Type | Major Product(s) | Common By-products |

|---|---|---|

| Oxidation | Nitroso, nitro derivatives | Over-oxidized species |

| Reduction | Alcohols, amines | Partially reduced intermediates |

| Substitution | Halogenated derivatives | Unreacted starting materials |

| Methodology | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Paal-Knorr synthesis | Straightforward, well-established | Requires acidic conditions | 70-85 |

| Feist-Benary synthesis | Efficient furan ring formation | Sensitive to base strength | 75-90 |

| EDCI-mediated coupling | Mild conditions, high selectivity | Cost of reagents | 80-90 |

| S-(2-pyridyl) thioester | High purity, scalable | Multi-step reagent preparation | 85+ |

| Microwave-assisted synthesis | Rapid, energy-efficient | Requires specialized equipment | 85-95 |

The preparation of this compound is achieved through a combination of classical heterocyclic syntheses and modern amide coupling techniques. The Paal-Knorr and Feist-Benary syntheses provide robust routes to the pyrrole and furan rings, respectively, while coupling reagents such as EDCI or S-(2-pyridyl) thioesters enable efficient amide bond formation. Advances in microwave-assisted synthesis and continuous flow technology further enhance the efficiency and scalability of production. These methods are supported by detailed reaction condition optimizations and yield data, making the compound accessible for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the furan ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are used for substitution reactions.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Alcohols and amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Herbicidal Properties

The compound has been identified as a potential herbicide, particularly effective in regulating plant growth. Research indicates that derivatives of this compound can inhibit the growth of specific weeds, making it valuable in agricultural practices where weed control is essential for crop yield. The presence of substituents such as trifluoromethyl groups enhances its herbicidal activity significantly .

Table 1: Herbicidal Activity of Furan Derivatives

| Compound Name | Activity Level | Notes |

|---|---|---|

| 5-Amino-3-oxo-4-(substituted phenyl)-2,3-dihydrofuran | High | Effective against broadleaf weeds |

| 5-Amino-3-oxo-4-(trifluoromethyl phenyl)-2,3-dihydrofuran | Very High | Enhanced activity due to trifluoromethyl substitution |

Antimicrobial Activity

Furan derivatives, including the compound , have shown promising antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or antiseptics .

Antitumor Activity

Recent investigations into the anticancer properties of furan derivatives have revealed that they may inhibit tumor growth by inducing apoptosis in cancer cells. The structural attributes of furan compounds contribute to their interaction with biological targets involved in cancer progression .

Table 2: Antimicrobial and Antitumor Activity

| Activity Type | Target Organisms/Cells | Effectiveness | References |

|---|---|---|---|

| Antimicrobial | E. coli, Staphylococcus | Moderate to High | |

| Antitumor | Human cancer cell lines | Significant inhibition |

Mechanistic Insights

The mechanisms through which furan derivatives exert their effects are multifaceted and depend on their chemical structure. For herbicidal activity, the mode of action often involves disruption of metabolic pathways in plants, whereas antimicrobial effects may result from interference with bacterial cell wall synthesis or protein synthesis .

Case Study on Herbicide Development

A study conducted by researchers found that the application of furan derivatives in field trials resulted in a substantial reduction of weed biomass compared to untreated plots. The study highlighted the importance of optimizing the concentration and formulation for maximum efficacy .

Case Study on Antimicrobial Efficacy

In a laboratory setting, furan derivatives were tested against a panel of antibiotic-resistant bacteria. Results indicated that certain modifications to the furan structure significantly enhanced antibacterial activity, opening avenues for further research into new antibiotic formulations .

Mechanism of Action

The mechanism of action of N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including:

- Furan/Thiophene-carboxamide derivatives

- Quinoxaline-amide hybrids

- Pyrrolidinone-containing analogs

Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.

Comparison with Furan/Thiophene-Carboxamide Derivatives

Hollósy et al. (2012) synthesized six pairs of furan- and thiophene-carboxamide derivatives (e.g., F1–F6 and T1–T6) to evaluate their antiproliferative effects on A431 human epidermoid carcinoma cells . Key findings include:

| Compound | Core Structure | clogP | logk (Lipophilicity) | LD50 (μM) |

|---|---|---|---|---|

| F1 | Furan | 1.85 | 0.92 | 52.3 |

| T1 | Thiophene | 2.12 | 1.05 | 38.7 |

| F4 | Furan | 2.30 | 1.20 | 48.9 |

| T4 | Thiophene | 2.65 | 1.35 | 29.4 |

Key Observations :

- Thiophene analogs consistently exhibited higher lipophilicity (clogP and logk) compared to furan derivatives, correlating with enhanced antiproliferative activity (lower LD50 values) .

- The phenyl substituent in F4/T4 improved activity over non-aromatic analogs, suggesting that aromatic groups enhance target binding or membrane permeability .

The target compound, with its 4-phenyl substitution on the pyrrolidinone ring, aligns with this trend, though direct LD50 comparisons are unavailable.

Comparison with Quinoxaline-Amine Hybrids

Molecules (2009) reported furan-2-carboxamide derivatives linked to quinoxaline-di-N-oxide scaffolds (e.g., compounds 5–11) . These compounds were evaluated for antimicrobial activity, with substituents on the quinoxaline ring modulating efficacy:

| Compound | Quinoxaline Substituent | Yield (%) | Antimicrobial Activity (MIC, μg/mL) |

|---|---|---|---|

| 6 | 6-Methyl | 63.0 | 12.5 (E. coli) |

| 9 | 6-Chloro | 6.1 | 25.0 (S. aureus) |

| 10 | 6,7-Dichloro | 51.0 | 6.25 (C. albicans) |

Key Observations :

- Chlorine substituents (e.g., compound 10 ) enhanced antifungal activity, likely due to increased electrophilicity .

- Methyl groups (compound 6 ) improved synthetic yields but reduced potency compared to halogenated analogs.

Comparison with Pyrrolidinone Derivatives

Pyrrolidinone cores are common in kinase inhibitors and antimicrobial agents. For example:

- N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]furan-2-carboxamide (PubChem CID: structurally similar) showed moderate activity against tyrosine kinases .

- Furan-2-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide (synonym in ) has been explored for DNA-binding properties due to its benzimidazole substituent.

The target compound’s 4-phenyl group may enhance hydrophobic interactions in enzymatic binding pockets, a hypothesis supported by the improved activity of phenyl-substituted furan/thiophene analogs in Hollósy et al. .

Biological Activity

Furan-2-carboxylic acid (5-amino-3-oxo-4-phenyl-2,3-dihydro-pyrrol-1-yl)-amide is a compound of significant interest due to its diverse biological activities. This article examines the biological properties of this compound, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The synthesis of Furan-2-carboxylic acid derivatives often involves microwave-assisted methods which provide efficient yields under mild conditions. For instance, the use of coupling reagents such as DMT/NMM/TsO has been reported to facilitate the formation of amide bonds with high efficiency . The molecular formula of this compound is , which suggests it contains functional groups that may contribute to its biological activity.

Biological Activity

Anticancer Activity

Research indicates that compounds related to Furan-2-carboxylic acid exhibit notable anticancer properties. For example, studies have shown that modifications in the pyrrole structure can enhance binding affinity to Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells. The compound has been tested against various cancer cell lines, demonstrating significant growth inhibition .

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | H146 (SCLC) | 0.5 | Bcl-2/Bcl-xL inhibition |

| 2 | MCF7 (Breast) | 1.0 | Apoptosis induction |

| 3 | A549 (Lung) | 0.8 | Cell cycle arrest |

Neuropharmacological Effects

The compound's potential as a GABAa receptor ligand has also been explored. Compounds that selectively bind to GABAa receptors are known for their anxiolytic and anticonvulsant properties. The structural features of Furan-2-carboxylic acid derivatives suggest they may modulate GABAergic signaling, thus providing therapeutic benefits in anxiety and seizure disorders .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific modifications to the furan and pyrrole moieties significantly impact biological activity. For instance, substituents on the phenyl ring can enhance cytotoxicity against cancer cells. Studies indicate that electron-withdrawing groups improve binding affinity and efficacy .

Table 2: Structure-Activity Relationship Insights

| Substituent | Activity Change | Remarks |

|---|---|---|

| Nitro group | Increased potency | Enhances interaction with target proteins |

| Methylsulfonylamide | Maintains activity | Retains binding affinity to Bcl proteins |

| Hydroxyl group | Decreased potency | Reduces overall cytotoxicity |

Case Studies

Several studies have documented the biological effects of Furan-2-carboxylic acid derivatives:

- Bcl-2/Bcl-xL Inhibition : A study reported that a derivative of this compound effectively inhibited tumor growth in vivo by inducing apoptosis in cancer cells via Bcl protein modulation .

- GABAa Receptor Binding : Another investigation focused on the neuropharmacological effects, indicating that certain derivatives could significantly reduce seizure activity in animal models by enhancing GABAergic transmission .

Q & A

Q. What synthetic methodologies are recommended for preparing the amide moiety in furan-2-carboxylic acid derivatives?

The amide bond in such compounds is typically formed via coupling reactions using carbodiimide reagents (e.g., EDC or DCC) or through active ester intermediates. For example, General Procedure F1 in outlines amide formation using HATU as a coupling agent with triethylamine as a base, achieving yields >90% . Key considerations include protecting amine groups on the pyrrolidine moiety to avoid side reactions and optimizing solvent polarity (e.g., DMF or DCM) to enhance reaction efficiency.

Q. How should researchers validate the structural identity of this compound in the absence of supplier-provided analytical data?

Suppliers like Sigma-Aldrich often do not provide analytical data for early-discovery compounds . Researchers must perform:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight.

- Multinuclear NMR (e.g., H, C, DEPT-135) to assign protons and carbons. For example, reports H NMR signals at δ 13.99 (s, 1H, NH), 8.69 (d, 1H, aromatic), and 2.56 (s, 3H, CH) for a related pyrrole-carboxylic acid derivative .

- HPLC purity analysis (>95% purity threshold recommended for pharmacological studies).

Q. What are the IUPAC naming conventions for complex pyrrole-furan hybrids?

The compound’s name follows hierarchical substituent prioritization. The parent structure is pyrrol-1-yl-amide, with substituents ordered by position and complexity:

- "5-Amino-3-oxo-4-phenyl" describes the dihydro-pyrrole ring.

- "Furan-2-carboxylic acid" is the acyl group. Example naming logic is illustrated in , where carbamoyl vs. amino-oxo terminology is debated for similar structures .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Discrepancies may arise from dynamic proton exchange or tautomerism. Strategies include:

- Variable-temperature NMR to stabilize conformers.

- 2D NMR (COSY, HSQC) to correlate coupled protons and carbons. For instance, uses HSQC to resolve aromatic proton assignments in a furan-amide derivative .

- Computational modeling (DFT) to predict chemical shifts and compare with experimental data.

Q. What pharmacological targets are plausible for furan-2-carboxylic acid amides, and how can binding affinity be validated?

Similar compounds (e.g., DB07167 in ) target macrophage colony-stimulating factor 1 receptor (CSF1R) . To validate:

- Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic binding studies.

- Use crystallography (if co-crystals are obtainable) or docking simulations to map interactions.

- Compare IC values with known CSF1R inhibitors (e.g., PLX3397).

Q. What strategies optimize the stability of the 2,3-dihydro-pyrrole ring under physiological conditions?

The dihydro-pyrrole’s oxo group may render it prone to hydrolysis. Mitigation approaches include:

- Prodrug design : Mask the oxo group as a ketal or enol ether (see ’s fluorophenyl-pyrrole derivative for steric shielding ideas) .

- Formulation adjustments : Use lyophilization or liposomal encapsulation to reduce aqueous exposure.

- Stability assays : Monitor degradation via LC-MS in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).

Methodological Notes

- Synthetic Challenges : Steric hindrance from the phenyl group on the pyrrole ring may necessitate microwave-assisted synthesis or high-pressure conditions to accelerate coupling .

- Analytical Pitfalls : The furan ring’s susceptibility to photooxidation requires storage in amber vials under inert gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.